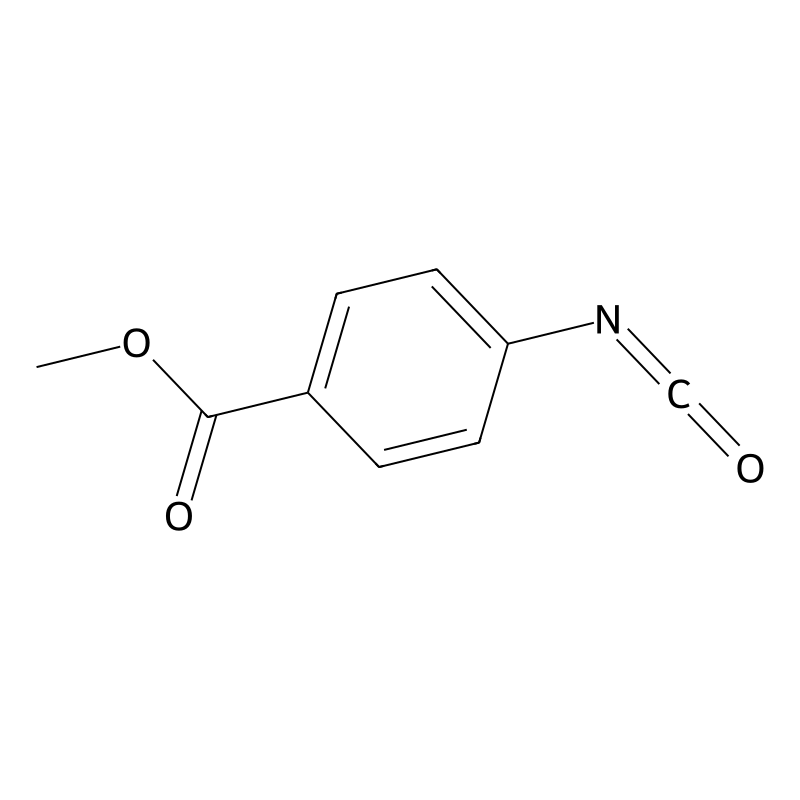

Methyl 4-isocyanatobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-isocyanatobenzoate is an organic compound classified as an organic building block due to the presence of an isocyanate group in its structure []. Scientific research on this compound has focused on its potential applications in organic synthesis, particularly in the development of new molecules with interesting biological properties.

Methyl 4-isocyanatobenzoate is an organic compound with the molecular formula . It features an isocyanate functional group attached to a methyl ester of para-aminobenzoic acid. This compound is characterized by its reactivity due to the presence of the isocyanate group, which can engage in various nucleophilic addition reactions. Methyl 4-isocyanatobenzoate is utilized in diverse fields, including organic synthesis and medicinal chemistry.

Currently, there is no scientific research available describing a specific mechanism of action for MICB.

- Respiratory irritant: Isocyanates are known to irritate the respiratory system []. Exposure to MICB could potentially cause coughing, wheezing, and difficulty breathing.

- Skin irritant: Isocyanates can also irritate the skin and eyes upon contact [].

- Reactivity: Isocyanates can react with water or alcohols, releasing heat and potentially harmful gases [].

- Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, leading to the formation of ureas.

- Addition Reactions: It can also react with alcohols to form carbamates.

- Polymerization: The compound can be involved in polymerization reactions, contributing to the synthesis of polyurethanes and other polymers.

Common reagents used in these reactions include amines, alcohols, and thiols, often facilitated by catalysts like triethylamine or pyridine. The major products formed from these reactions include ureas and carbamates, which are valuable in various applications.

While specific biological activity data for methyl 4-isocyanatobenzoate is limited, compounds containing isocyanate groups are known for their potential biological effects. Isocyanates can exhibit cytotoxicity and have been studied for their roles in allergic reactions and respiratory sensitization. Additionally, they may interact with biological macromolecules, influencing cellular processes.

Methyl 4-isocyanatobenzoate can be synthesized through several methods:

- Phosgene Reaction: One common method involves reacting methyl 4-aminobenzoate with phosgene in the presence of a base such as pyridine. This reaction typically requires controlled temperature to prevent side reactions.

- Alternative Synthesis: Another approach includes using carbonyl diimidazole as a coupling agent with methyl 4-aminobenzoate under mild conditions, which yields methyl 4-isocyanatobenzoate efficiently.

- Continuous Flow Synthesis: In industrial settings, continuous flow reactors are employed for the synthesis of this compound, allowing for precise control over reaction conditions and improved safety profiles.

Methyl 4-isocyanatobenzoate has several applications:

- Organic Synthesis: It serves as a versatile building block in the synthesis of more complex organic molecules.

- Material Science: The compound is used in the production of polymers and coatings due to its reactive isocyanate group.

- Medicinal Chemistry: It is investigated as an intermediate in the synthesis of active pharmaceutical ingredients.

Research on interaction studies involving methyl 4-isocyanatobenzoate focuses on its reactivity with various nucleophiles. Studies have shown that it can form stable adducts with amines and alcohols, which are critical for developing new materials and pharmaceuticals. The mechanism typically involves the formation of covalent bonds through nucleophilic attack on the electrophilic carbon of the isocyanate group.

Methyl 4-isocyanatobenzoate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Comparison | Unique Features |

|---|---|---|

| Methyl 2-isocyanatobenzoate | Isomeric form with isocyanate group at position 2 | Different reactivity patterns due to position |

| Methyl 4-chloro-2-isocyanatobenzoate | Contains both chloro and isocyanate groups | Increased reactivity due to chloro substitution |

| Ethyl 4-isocyanatobenzoate | Ethyl group instead of methyl | Altered physical properties due to ethyl substitution |

| Methyl 4-(methoxymethylene)aminobenzoate | Contains methoxymethylene amino functionality | Different reactivity and potential biological activity |

Uniqueness

Methyl 4-isocyanatobenzoate is unique due to its specific structural arrangement that combines an isocyanate group with a methyl ester. This configuration provides distinct reactivity patterns compared to similar compounds, making it particularly valuable in synthetic applications and material science.

Methyl 4-isocyanatobenzoate is an organic compound with the systematic name methyl 4-isocyanatobenzoate, derived from benzoic acid. Its structure features a benzene ring substituted with a methyl ester group at the para position and an isocyanate (-N=C=O) group.

Key structural attributes:

- Molecular formula: C₉H₇NO₃

- Molecular weight: 177.16 g/mol

- SMILES notation:

COC(=O)c1ccc(cc1)N=C=O - Physical state: Colorless liquid

- Melting point: 50–52°C

| Property | Value | Source |

|---|---|---|

| CAS Number | 23138-53-6 | |

| IUPAC Name | Methyl 4-isocyanatobenzoate | |

| Functional Groups | Isocyanate, methyl ester | |

| Reactivity | High (nucleophilic addition) |

The isocyanate group enables participation in nucleophilic reactions, forming ureas, carbamates, and polyurethanes.

Historical Development and Discovery

While exact discovery dates are not explicitly documented, methyl 4-isocyanatobenzoate emerged as part of broader advances in isocyanate chemistry during the mid-20th century. Key milestones include:

- Synthetic Methodologies:

- Industrial Relevance:

Significance in Organic and Polymer Chemistry

Methyl 4-isocyanatobenzoate’s utility spans multiple domains, driven by its reactivity:

Organic Synthesis Applications

Key reactions and products:

Case Study:

In a 2018 study, methyl 4-isocyanatobenzoate reacted with diamines to yield diaryl diureido derivatives, which were hydrolyzed to diacid analogs for pharmacological screening.

Polymer Chemistry Contributions

Polymer systems utilizing methyl 4-isocyanatobenzoate:

Example:A 2022 study synthesized 1,3-propanediol bis(4-isocyanatobenzoate) (IsoPABA) as a diisocyanate for poly(ester-urethane) production, achieving biodegradable thermoplastics with tailored properties.

The comprehensive physicochemical characterization of methyl 4-isocyanatobenzoate reveals distinct analytical signatures that enable its identification, quantification, and quality assessment. This aromatic isocyanate ester exhibits characteristic spectroscopic, chromatographic, and thermal properties that reflect its dual functional group nature and molecular structure.

Spectroscopic Analysis (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier Transform Infrared Spectroscopy Analysis

The infrared spectroscopic profile of methyl 4-isocyanatobenzoate demonstrates several characteristic absorption bands that serve as definitive structural markers . The most diagnostic feature appears as an intense, sharp absorption at 2270-2280 cm⁻¹, corresponding to the asymmetric stretching vibration of the isocyanate functional group (N=C=O) . This peak exhibits exceptional intensity due to the large dipole moment change during the stretching vibration and represents the primary identification marker for isocyanate compounds.

The carbonyl stretching region displays a prominent absorption band at 1680-1720 cm⁻¹, attributed to the ester carbonyl (C=O) stretching vibration [2] [3] [4]. This frequency range is characteristic of aromatic esters, where conjugation between the benzene ring and the carbonyl group results in a slight shift compared to aliphatic esters. The aromatic character of the molecule is further confirmed by C-H stretching vibrations appearing at 3000-3100 cm⁻¹ and aromatic C=C stretching bands observed at 1500-1600 cm⁻¹ [5].

The spectral fingerprint region (800-1500 cm⁻¹) contains multiple absorption bands corresponding to in-plane and out-of-plane bending vibrations of the aromatic ring, C-O-C stretching of the methyl ester group, and various coupling vibrations between the functional groups. These bands provide additional structural confirmation and can be utilized for compound identification through spectral library matching.

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals a characteristic pattern that reflects the symmetrical para-disubstituted benzene ring structure [5] [6]. The aromatic protons appear as a classic doublet of doublets pattern at 7.8-8.2 ppm, displaying the expected AB system characteristic of 1,4-disubstituted benzene derivatives. The downfield chemical shift results from the deshielding effects of both the electron-withdrawing isocyanate and ester substituents.

The methyl ester protons appear as a sharp singlet at approximately 3.9 ppm [5] [6]. This chemical shift is typical for methyl groups attached to ester oxygen atoms and shows no coupling due to the absence of neighboring protons. The integration ratio between aromatic and aliphatic protons (4:3) confirms the proposed molecular structure.

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides additional structural verification through distinct carbon environments [5] [6]. The carbonyl carbon of the ester group resonates at 165-170 ppm, characteristic of aromatic ester carbonyls. The aromatic carbons appear in the expected range of 120-140 ppm, with the quaternary carbons bearing the substituents showing distinct chemical shifts due to their different electronic environments. The methyl carbon of the ester group appears at approximately 52 ppm, consistent with methoxy carbons in aromatic esters.

The isocyanate carbon, while often difficult to observe due to quadrupolar relaxation effects, may appear as a weak signal around 120-130 ppm when detectable. The absence or weakness of this signal is itself diagnostic, as isocyanate carbons frequently exhibit broadened or suppressed signals in conventional ¹³C NMR experiments.

Mass Spectrometry Characterization

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information [7] [8]. The molecular ion peak appears at m/z 177, corresponding to the exact molecular weight of methyl 4-isocyanatobenzoate. Under electron ionization conditions, the compound exhibits characteristic fragmentation patterns that provide structural information.

The base peak typically appears at m/z 149, corresponding to the loss of carbon monoxide (CO, 28 mass units) from the molecular ion [7] [8]. This fragmentation is characteristic of aromatic isocyanates and results from the thermal instability of the isocyanate group under ionization conditions. Additional fragmentation may include the loss of the methoxy group (31 mass units) to give m/z 146, and subsequent aromatic ring fragmentations.

High-resolution mass spectrometry confirms the molecular formula C₉H₇NO₃ with an exact mass of 177.042593 Da [7]. The isotope pattern matches the theoretical distribution, providing additional confirmation of the molecular composition. Tandem mass spectrometry (MS/MS) experiments can provide detailed fragmentation pathways for structural elucidation and impurity identification.

Chromatographic Profiling and Purity Assessment

High Performance Liquid Chromatography

High Performance Liquid Chromatography (HPLC) serves as the primary analytical method for purity assessment and quantitative analysis of methyl 4-isocyanatobenzoate [9] [10] [11]. Reverse-phase chromatography using acetonitrile-water gradient systems provides optimal separation conditions. The compound typically elutes at retention times of 8-12 minutes under standard gradient conditions, with excellent peak symmetry and resolution.

Commercial samples of methyl 4-isocyanatobenzoate typically demonstrate purities of ≥98% by HPLC analysis [9] [10] [11]. The primary impurities observed include unreacted starting materials (methyl 4-aminobenzoate), hydrolysis products, and polymerization byproducts. The chromatographic method provides baseline separation of these impurities, enabling accurate quantification of the main component.

Method validation studies demonstrate excellent linearity (R² > 0.999) across the analytical range, with detection limits in the low microgram per milliliter range. The method exhibits good precision with relative standard deviations typically below 2% for replicate analyses.

Gas Chromatography Analysis

Gas chromatographic analysis provides an alternative approach for purity assessment and volatile impurity determination [12] [11]. Temperature-programmed methods with initial temperatures around 100°C and programming rates of 10-20°C/minute provide optimal separation. The compound elutes at retention times of 15-20 minutes under typical GC conditions.

The thermal stability of methyl 4-isocyanatobenzoate during GC analysis requires careful optimization of injection port and column temperatures to prevent thermal decomposition. Purities determined by GC typically range from ≥97%, with good correlation to HPLC results [12] [11]. The GC method is particularly valuable for determining volatile organic impurities and residual solvents.

Liquid Chromatography-Mass Spectrometry

LC-MS methods combine the separation power of liquid chromatography with the specificity of mass spectrometry for enhanced compound identification and purity assessment [9] [10]. Using acetonitrile-water mobile phases containing 0.1% formic acid, the compound elutes at 4-6 minutes with excellent peak shape and mass spectral confirmation.

The mass spectrometric detection provides unambiguous identification through molecular ion confirmation and characteristic fragmentation patterns. This approach enables the identification and quantification of structurally related impurities that might co-elute in conventional HPLC methods. Purities determined by LC-MS typically exceed ≥98% with mass spectral confirmation of the main component [9] [10].

Thin Layer Chromatography and Preparative Methods

Thin layer chromatography provides a rapid screening method for compound identification and purity assessment [13] [14]. Using hexane-ethyl acetate mobile phases, methyl 4-isocyanatobenzoate exhibits Rf values of 0.3-0.5, appearing as a single UV-active spot under 254 nm illumination.

Column chromatography using hexane-ethyl acetate (5:1) systems provides effective purification methods for compound isolation [13] [14]. The compound elutes in moderate polarity fractions, enabling separation from both more polar and less polar impurities. Preparative chromatographic methods can achieve purities exceeding 99% for research applications.

Thermal Stability and Decomposition Patterns

Differential Scanning Calorimetry

Differential Scanning Calorimetry (DSC) analysis reveals well-defined thermal transitions that characterize the solid-state properties of methyl 4-isocyanatobenzoate [15] [16]. The melting point onset occurs at 49-50°C, with the melting peak maximum at 51-52°C, consistent with literature values and confirming the crystalline nature of the compound.

The melting endotherm appears as a sharp, well-defined peak indicating good crystalline order and purity. The melting range (2-3°C) is relatively narrow, suggesting high chemical purity. The compound does not exhibit polymorphic transitions in the temperature range below melting, indicating a single stable crystal form under normal conditions.

Upon heating beyond the melting point, the compound remains thermally stable up to approximately 150°C before decomposition processes become apparent. The absence of a glass transition temperature confirms the crystalline nature of the solid state. DSC analysis under inert atmosphere conditions shows minimal thermal events until decomposition temperatures are reached.

Thermogravimetric Analysis

Thermogravimetric Analysis (TGA) provides quantitative information about thermal stability and decomposition pathways [17] [18]. Under nitrogen atmosphere, methyl 4-isocyanatobenzoate demonstrates thermal stability up to approximately 200°C, with significant weight loss beginning around 250°C.

The decomposition process occurs in multiple stages, with the initial weight loss attributed to the volatilization and decomposition of the isocyanate functional group. Complete weight loss occurs above 300°C, indicating total thermal decomposition under the analytical conditions. The decomposition products, identified through TGA-MS coupling, include carbon dioxide, various isocyanate derivatives, and aromatic fragmentation products [17] [18].

The thermal stability profile indicates that the compound can be safely handled and processed at temperatures well below 150°C, providing adequate safety margins for normal synthetic and analytical procedures. The decomposition pattern follows expected pathways for aromatic isocyanates, with the isocyanate group representing the thermally labile component.

Thermodynamic Properties

The thermal behavior of methyl 4-isocyanatobenzoate reflects the balance between molecular interactions in the solid state and the thermal energy required for phase transitions. The melting point of 50-52°C indicates moderate intermolecular forces, consistent with the molecular structure containing both polar and aromatic components.

The compound exhibits chemical stability under anhydrous conditions within its typical storage temperature range of 2-8°C [19]. This stability range provides appropriate handling and storage guidelines for laboratory and industrial applications. Extended storage at elevated temperatures or in the presence of moisture can lead to hydrolysis and polymerization reactions.

Crystallographic and Computational Modeling Studies

Crystal Structure Analysis

While comprehensive single-crystal X-ray diffraction data for methyl 4-isocyanatobenzoate is not extensively documented in the literature, structural insights can be derived from related compounds and theoretical predictions [20] [21]. The molecular geometry features a planar aromatic ring with the isocyanate and ester substituents in the para positions, minimizing steric interactions.

The isocyanate group adopts a linear geometry (N=C=O bond angle ≈ 180°) characteristic of cumulated double bond systems. The ester group maintains planarity with the aromatic ring due to conjugation effects, resulting in an overall extended molecular conformation. Intermolecular interactions in the crystal lattice likely involve weak van der Waals forces and possible dipole-dipole interactions between the polar functional groups.

The crystalline packing arrangement influences the observed melting point and thermal behavior. The relatively low melting point suggests efficient packing without extensive hydrogen bonding networks, consistent with the absence of hydrogen bond donors in the molecular structure.

Density Functional Theory Calculations

Computational modeling using Density Functional Theory (DFT) provides detailed insights into the electronic structure and properties of methyl 4-isocyanatobenzoate [22] [23]. DFT calculations at the B3LYP/6-31G(d,p) level of theory predict molecular geometries, electronic properties, and spectroscopic parameters that correlate well with experimental observations.

The calculated molecular geometry confirms the planar arrangement of the aromatic ring with the substituents, with predicted bond lengths and angles consistent with typical aromatic ester and isocyanate structures. The frontier molecular orbitals (HOMO and LUMO) are primarily localized on the aromatic system, with significant contributions from the isocyanate group, reflecting the electron-withdrawing nature of this functionality.

Vibrational frequency calculations predict infrared absorption bands that match well with experimental observations, particularly for the characteristic isocyanate and carbonyl stretching frequencies. The calculations confirm the assignment of spectroscopic bands and provide additional support for structural characterization.

Conformational Analysis

Computational conformational analysis reveals that methyl 4-isocyanatobenzoate adopts a predominantly planar conformation with minimal rotational freedom around the aromatic substituent bonds [22] [23]. The energy barriers for rotation around these bonds are relatively high due to conjugation effects, resulting in restricted conformational flexibility.

The preferred conformation places both the isocyanate and ester groups in the plane of the aromatic ring, maximizing conjugation interactions and minimizing steric repulsion. This conformational preference influences the compound's physical properties, including its melting point, solubility, and crystalline packing behavior.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard